2,5-bis(2,2,2-trifluoroethoxy)-N-[2-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)ethyl]benzamide
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Overview
Description
2,5-bis(2,2,2-trifluoroethoxy)-N-[2-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)ethyl]benzamide is a complex organic compound characterized by the presence of multiple trifluoroethoxy groups and a trifluoromethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis(2,2,2-trifluoroethoxy)-N-[2-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)ethyl]benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2,5-dihydroxybenzoic acid with 2,2,2-trifluoroethanol in the presence of a suitable catalyst to form the bis(trifluoroethoxy) derivative. This intermediate is then reacted with 3-(trifluoromethyl)aniline under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,5-bis(2,2,2-trifluoroethoxy)-N-[2-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The trifluoroethoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2,5-bis(2,2,2-trifluoroethoxy)-N-[2-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2,5-bis(2,2,2-trifluoroethoxy)-N-[2-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)ethyl]benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and signaling pathways, which contributes to its biological effects. For instance, it has been shown to inhibit AURKA and VEGFR-2, which are involved in cancer cell proliferation and angiogenesis .
Comparison with Similar Compounds
Similar Compounds
- 2,5-bis(2,2,2-trifluoroethoxy)acetophenone
- 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid
- 2,5-bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-oxadiazoles
Uniqueness
Compared to similar compounds, 2,5-bis(2,2,2-trifluoroethoxy)-N-[2-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)ethyl]benzamide exhibits unique properties due to the presence of both trifluoroethoxy and trifluoromethylphenyl groups. These functional groups contribute to its enhanced stability, reactivity, and potential biological activity .
Properties
IUPAC Name |
2,5-bis(2,2,2-trifluoroethoxy)-N-[2-[[3-(trifluoromethyl)phenyl]carbamoylamino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F9N3O4/c22-19(23,24)10-36-14-4-5-16(37-11-20(25,26)27)15(9-14)17(34)31-6-7-32-18(35)33-13-3-1-2-12(8-13)21(28,29)30/h1-5,8-9H,6-7,10-11H2,(H,31,34)(H2,32,33,35) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJZUVSSUKOHDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NCCNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F9N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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